Journal Name:CrystEngComm
Journal ISSN:1466-8033
IF:3.756
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ce
Year of Origin:1999
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:855
Publishing Cycle:Monthly
OA or Not:Not
Photothermal ultra-high molecular weight polyethylene/MXene aerogel for crude oil adsorption and water evaporation
CrystEngComm ( IF 3.756 ) Pub Date: 2023-03-22 , DOI: 10.1088/2053-1583/acc3aa
The frequent oil spill accidents during oil exploration and transportation have caused large economic loss and catastrophic environmental disasters. Due to low cost and simplicity, adsorption and filtration materials are often chosen to deal with oil spills, but the outcomes are not satisfactory mainly because of the awfully high viscosity of crude oil. Herein a photothermal ultra-high molecular weight polyethylene/MXene composite aerogel with a high light absorption (99.97%) and water repellency (water contact angle >148°) is developed by thermally induced phase separation method. The composite aerogel endows durable hydrophobicity with which the water contact angle is more than 142° in acidic/alkaline environments, and the maximum absorption capacity of 81 g g−1. In addition, it exhibits an excellent photothermal performance, rising surface temperature to 70 °C within 60 s under 1 sun irradiation, that can drastically reduce the crude oil absorption time from 60 min to 60 s, saving 98% of absorption time and reaching a crude oil absorption capacity of 21 g g−1. More interestingly, the designed solar evaporation device with the obtained composite aerogel can achieve an evaporation rate of 1.15 kg m−2h−1 and evaporation efficiency of 74%. The designed composite aerogel opens a possible pathway for solar-powered crude oil adsorption applications.
Detail
Transport evidence of superlattice Dirac cones in graphene monolayer on twisted boron nitride substrate
CrystEngComm ( IF 3.756 ) Pub Date: 2023-03-08 , DOI: 10.1088/2053-1583/acbdaa
Strong band engineering in two-dimensional (2D) materials can be achieved by introducing moiré superlattices, leading to the emergence of various novel quantum phases with promising potential for future applications. Presented works to create moiré patterns have been focused on a twist embedded inside channel materials or between channel and substrate. However, the effects of a twist inside the substrate materials on the unaligned channel materials are much less explored. In this work, we report the realization of superlattice multi-Dirac cones with the coexistence of the main Dirac cone in a monolayer graphene (MLG) on a ∼0.14° twisted double-layer boron nitride (tBN) substrate. Transport measurements reveal the emergence of three pairs of superlattice Dirac points around the pristine Dirac cone, featuring multiple metallic or insulating states surrounding the charge neutrality point. Displacement field tunable and electron–hole asymmetric Fermi velocities are indicated from temperature dependent measurements, along with the gapless dispersion of superlattice Dirac cones. The experimental observation of multiple Dirac cones in MLG/tBN heterostructure is supported by band structure calculations employing a periodic moiré potential. Our results unveil the potential of using twisted substrate as a universal band engineering technique for 2D materials regardless of lattice matching and crystal orientations, which might pave the way for a new branch of twistronics.
Detail
Tuning of the moiré bands in graphene on hexagonal boron nitride by the periodic electrostatic gating
CrystEngComm ( IF 3.756 ) Pub Date: 2023-04-11 , DOI: 10.1088/2053-1583/acc8e8
Moiré bands separated by the primary and secondary gaps emerge in the superlattices of monolayer (MLG) and bilayer graphene (BLG) aligned with the hexagonal boron nitride (BN). We study the tuning of the electronic and transport properties of such moiré superlattices through the periodic electrostatic potentials produced by the one-dimensional (1D) or two-dimensional (2D) patterned gating structure in the devices. The electrostatic potentials in graphene are produced by the spatially varying particle and hole doping due to the local quantum capacitance effect and can be modulated by the voltage ( VTG ) of the top patterned gating structure and that ( VBG ) of the uniform bottom gate. For the 1D devices of MLG/BN and BLG/BN, different sets of Fabry–Pérot interference like resistance patterns as a function of VTG and VBG can be observed when the Fermi level is shifted from the charge neutrality point (CNP) to the secondary gaps in MLG/BN and BLG/BN, and the overlapping regions of the patterns exhibit the highest resistance. The electronic states in these various regions of the resistance map show different moiré-band hybridization and spatial distribution. The secondary resistance patterns around the secondary gaps move away from the primary one with increasing twist angle (θ) between graphene and BN and their detailed patterns also depend on the orientation of the 1D potential with respect to that of the superlattice. The 2D periodic potentials can further split the subbands between CNP and the secondary gaps, depending on the commensurability of the moiré superlattice and the 2D potentials, and additional resistance peaks appear as a function of the gate voltages. The calculated resistance map for BLG/BN at θ∼1∘ is roughly consistent with recent experimental observations.
Detail
Topological insulating phase arising in transition metal dichalcogenide alloy
CrystEngComm ( IF 3.756 ) Pub Date: 2023-04-06 , DOI: 10.1088/2053-1583/acc670
Transition metal dichalcogenides have been the subject of numerous studies addressing technological applications and fundamental issues. Single-layer PtSe2 is a semiconductor with a trivial bandgap, in contrast, its counterpart with 25% of Se atoms substituted by Hg, Pt2HgSe3 (jacutingaite, a naturally occurring mineral) is a 2D topological insulator with a large bandgap. Based on ab-initio calculations, we investigate the energetic stability, and the topological transition in Pt(Hg x Se 1−x )2 as a function of alloy concentration, and the distribution of Hg atoms embedded in the PtSe2 host. Our findings reveal the dependence of the topological phase with respect to the alloy concentration and robustness with respect to the distribution of Hg. Through a combination of our ab-initio results and a defect wave function percolation model, we estimate the random alloy concentration threshold for the topological transition to be only 9% . Our results expand the possible search for non-trivial topological phases in random alloy systems.
Detail
Sulfur isotope engineering of exciton and lattice dynamics in MoS2 monolayers
CrystEngComm ( IF 3.756 ) Pub Date: 2023-03-28 , DOI: 10.1088/2053-1583/acc4d8
The optoelectronic properties of two-dimensional (2D) atomically thin transition metal dichalcogenides (TMDCs) are predominantly governed by excitons and their interaction with lattice and various physical fields. Therefore, it is essential to understand the role played by excitons in the light–matter interaction processes. We introduce sulfur isotope engineering for the first time in the TMDC family, which enables us to disentangle the crucial role played by phonons in the optoelectronic properties of TMDCs. With the gradual introduction of heavier isotopes in chemical vapor deposition growth MoS2 , we discovered a systematic variation of lattice phonon energy. Consequently, the transient and steady-state spontaneous photoluminescence spectra were dramatically altered. Accordingly, the isotopically pure monolayers (MLs) show more intrinsic properties with enhanced emission efficiencies than isotopically mixed MoS2 MLs. The variation of the free exciton energies with temperature for the isotopically modified MoS2 MLs can be well described by Varshini’s equation. Along with the enormous significance for practical applications, our study provides a unique platform to understand the fundamentals of optical processes in 2D systems, where the lattice-related quasi-particles play a dominant role.
Detail
Theoretical prediction of novel two-dimensional MA2Z4 family for Li/Na battery anodes
CrystEngComm ( IF 3.756 ) Pub Date: 2023-03-23 , DOI: 10.1088/2053-1583/acc341
The synthesized MoSi2N4 marks a new-born two-dimensional MA2Z4 family. In this work, we present a comprehensive study on the MA2Z4 family as anodes for Li- and Na-ion batteries (LIBs and SIBs) based on first-principle calculations. There exists a linear relationship between the ion adsorption energy Eads and the energy level of the lowest unoccupied states ELUS of MA2Z4, and a lower ELUS leads to more energetically favorable electron occupation and hence stronger adsorption. ELUS acts as a simple and useful descriptor, which allows for the straightforward prediction of ion adsorption based solely on the substrate electronic properties. Through evaluating the theoretical capacities and diffusion barriers, NbGe2N4 is predicted to be the most promising candidate for LIBs while VSi2P4 is better for SIBs, with maximum theoretical capacities of 547 mAh g−1 and 696 mAh g−1 and ion diffusion barriers of 0.34 eV and 0.10 eV, respectively. Moreover, NbGe2N4 and VSi2P4 show good phase stabilities by the analysis of their phase transformations. This study explores the application prospects of novel MA2Z4 in LIBs and SIBs and provides a deep understanding of intrinsic electronic mechanisms.
Detail
Type II multiferroic order in two-dimensional transition metal halides from first principles spin-spiral calculations
CrystEngComm ( IF 3.756 ) Pub Date: 2023-05-19 , DOI: 10.1088/2053-1583/acd4d0
We present a computational search for spin spiral ground states in two-dimensional transition metal halides that are experimentally known as van der Waals bonded bulk materials. Such spin spirals break the rotational symmetry of the lattice and lead to polar ground states where the axis of polarization is strongly coupled to the magnetic order (type II multiferroics). We apply the generalized Bloch theorem in conjunction with non-collinear density functional theory calculations to find the spiralling vector that minimizes the energy and then include spin–orbit coupling to calculate the preferred orientation of the spin plane with respect to the spiral vector. We find a wide variety of magnetic orders ranging from ferromagnetic, stripy anti-ferromagnetic, 120∘ non-collinear structures and incommensurate spin spirals. The latter two introduce polar axes and are found in the majority of materials considered here. The spontaneous polarization is calculated for the incommensurate spin spirals by performing full supercell relaxation including spinorbit coupling and the induced polarization is shown to be strongly dependent on the orientation of the spiral planes. We also test the effect of Hubbard corrections on the results and find that for most materials LDA + U results agree qualitatively with LDA. An exception is the Mn halides, which are found to exhibit incommensurate spin spiral ground states if Hubbard corrections are included whereas bare LDA yields a 120∘ non-collinear ground state.
Detail
Studying δ-MnO2/reduced graphene oxide composite cathode in a low-temperature and high-voltage-tolerant hybrid electrolyte for aqueous Mg-ion batteries
CrystEngComm ( IF 3.756 ) Pub Date: 2023-01-27 , DOI: 10.1088/2053-1583/acb278
Optimization of the aqueous electrolyte concentration is a significant issue in the development of high-performance aqueous rechargeable magnesium ion batteries (MIBs). In this study, a novel magnesium ion-based hybrid electrolyte composed of 2 M magnesium sulfate (MgSO4)/2 M acetate (MgOAc) was designed, and its corresponding physiochemical properties were systemically investigated by simply tuning their molar ratios. Additionally, a δ-MnO2/reduced graphene oxide (rGO) composite cathode material was successfully synthesized and delivered a high specific capacity and excellent rate capability in the optimized hybrid electrolyte. The as-fabricated device based on the δ-MnO2/rGO composite cathode exhibited a high operating voltage of up to 2 V and delivered a maximum energy density of 29.8 Wh kg−1 at the power density of 823 W kg−1. More importantly, the device showed impressive discharge capacity and excellent cycling stability even at the low temperature of −20 °C. In view of the outstanding electrochemical properties of the δ-MnO2/rGO composite cathode in an optimized hybrid electrolyte of MgSO4/MgOAc, it could be regarded as a novel prototype for low-cost aqueous MIBs.
Detail
Symmetry-based computational search for novel binary and ternary 2D materials
CrystEngComm ( IF 3.756 ) Pub Date: 2023-04-27 , DOI: 10.1088/2053-1583/accc43
We present a symmetry-based systematic approach to explore the structural and compositional richness of two-dimensional materials. We use a ‘combinatorial engine’ that constructs candidate compounds by occupying all possible Wyckoff positions for a certain space group with combinations of chemical elements. These combinations are restricted by imposing charge neutrality and the Pauling test for electronegativities. The structures are then pre-optimized with a specially crafted universal neural-network force-field, before a final step of geometry optimization using density-functional theory is performed. In this way we unveil an unprecedented variety of two-dimensional materials, covering the whole periodic table in more than 30 different stoichiometries of form A n B m or A n B m C k . Among the discovered structures, we find examples that can be built by decorating nearly all Platonic and Archimedean tessellations as well as their dual Laves or Catalan tilings. We also obtain a rich, and unexpected, polymorphism for some specific compounds. We further accelerate the exploration of the chemical space of two-dimensional materials by employing machine-learning-accelerated prototype search, based on the structural types discovered in the systematic search. In total, we obtain around 6500 compounds, not present in previous available databases of 2D materials, with a distance to the convex hull of thermodynamic stability smaller than 250 meV/atom.
Detail
MXene/poly(ionic liquid) porous composite membranes for systematized solar-driven interfacial steam generation
CrystEngComm ( IF 3.756 ) Pub Date: 2023-03-30 , DOI: 10.1088/2053-1583/acc415
Herein, we established a synthetic route towards MXene/poly(ionic liquid) (PIL) composite porous membranes as a new platform of solar-thermal conversion materials. These membranes were made by a base-triggered ionic crosslinking process between a cationic PIL and a weak polyacid in solution in the presence of dispersed MXene nanosheets. A three-dimensionally interconnected porous architecture was formed with MXene nanosheets uniformly distributed within it. The unique characteristics of the as-produced composite membranes displays significant light-to-heat conversion and excellent performance for solar-driven water vapor generation. This facile synthetic strategy opens a new avenue for developing composite porous membranes as solar absorbers for the solar-driven water production from natural resources.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理2区 CHEMISTRY, MULTIDISCIPLINARY 化学综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
9.80 100 Science Citation Index Science Citation Index Expanded Not
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